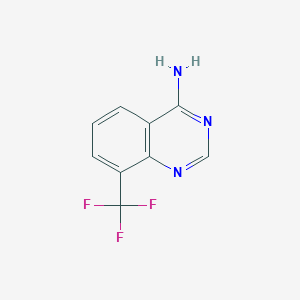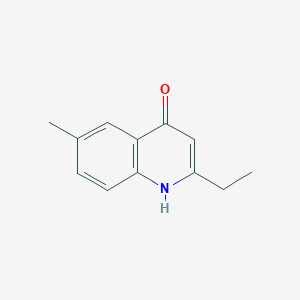
2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with ethyl and methyl substituents at the 2 and 6 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids. For instance, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions can yield the desired quinoline derivative . Alternatively, the reaction can be catalyzed by FeCl3 in toluene at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-one derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-one derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and transcription . Additionally, the compound can interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Ethyl-1,4-dihydroquinolin-4-one
- 6-Methyl-1,4-dihydroquinolin-4-one
- 4-Hydroxy-2-quinolone
- Fluoroquinolones
Comparison: 2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. For example, fluoroquinolones exhibit enhanced antibacterial activity due to the presence of fluorine atoms, while this compound may have different pharmacokinetic and pharmacodynamic properties .
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-ethyl-6-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO/c1-3-9-7-12(14)10-6-8(2)4-5-11(10)13-9/h4-7H,3H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
DYVMOBINABFKCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=O)C2=C(N1)C=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)
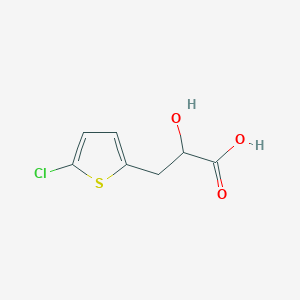
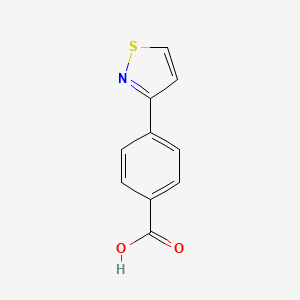
![4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13193499.png)
![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)
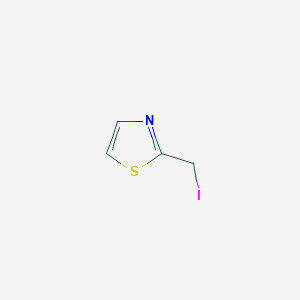
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride](/img/structure/B13193509.png)


![2-[1-(Aminomethyl)-2-methylcyclopentyl]propan-2-ol](/img/structure/B13193529.png)
